Ethyl 4-[(4-chlorobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBAJPAHHIYXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143080 | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100278-50-0 | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzocaine-Derived Liquid Crystal Mesogens: A Technical Guide
Executive Summary
This technical guide explores the structural modification of Benzocaine (ethyl 4-aminobenzoate) to create liquid crystalline (LC) mesogens. While Benzocaine itself is a non-mesogenic local anesthetic, its rigid phenyl-ester core and reactive amino group make it an ideal scaffold for synthesizing calamitic (rod-like) liquid crystals. These derivatives combine the anisotropic physical properties of liquid crystals (fluidity, optical birefringence) with the pharmacological activity of the benzocaine pharmacophore, opening new avenues in pharmaceutical liquid crystals , targeted drug delivery, and anisotropic biological assays.
Introduction: The Benzocaine Scaffold
Benzocaine consists of a benzene ring substituted with an amino group at position 4 and an ethyl ester group at position 1.
-
Molecular Formula:
-
Structural Limitation: The molecule lacks the necessary aspect ratio (length-to-width ratio) and flexible alkyl chain length to induce liquid crystallinity on its own.
-
Transformation Strategy: To induce mesomorphism, the molecular core must be extended (increasing rigidity and length) and a flexible terminal chain must be introduced. The primary synthetic vector is the nucleophilic amino group (-NH₂) .
Molecular Design Strategies
To convert benzocaine into a mesogen, researchers employ three primary extension strategies.
Schiff Base (Azomethine) Linkage
Condensing the amino group of benzocaine with para-substituted benzaldehydes creates a rigid imine linkage (
-
Effect: Extends conjugation, increases core length, and introduces a stepped core geometry.
-
Mesophase: Typically induces Nematic (N) or Smectic A (SmA) phases depending on the aldehyde's alkoxy chain length.
Azo (Diazenyl) Linkage
Diazotization of benzocaine followed by coupling with phenols or aromatic amines creates an azo linkage (
-
Effect: Provides a linear, planar, and highly rigid core.
-
Functionality: Azo-derivatives are photo-responsive (trans-cis isomerization), allowing for light-controlled drug release or switching.
Supramolecular Assembly (Hydrogen Bonding)
Instead of covalent modification, benzocaine can act as a hydrogen bond acceptor/donor with carboxylic acids (e.g., 4-alkoxybenzoic acids).
-
Effect: Formation of H-bonded dimers that mimic the structure of extended rod-like mesogens.
-
Advantage: Reversible assembly, useful for responsive drug delivery systems.
Visualization: Structure-Property Relationships[1]
Figure 1: Strategic pathways for transforming Benzocaine into functional liquid crystal mesogens.
Technical Protocols
Protocol A: Synthesis of Benzocaine Schiff Base Mesogens
Objective: Synthesize Ethyl 4-(4-n-alkoxybenzylideneamino)benzoate.
Reagents:
-
Benzocaine (10 mmol)
-
4-n-Alkoxybenzaldehyde (10 mmol) (e.g., 4-hexyloxybenzaldehyde)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Workflow:
-
Dissolution: Dissolve Benzocaine and the specific 4-alkoxybenzaldehyde separately in minimum hot ethanol.
-
Condensation: Mix the solutions in a round-bottom flask. Add glacial acetic acid.
-
Reflux: Reflux the mixture with stirring for 3–4 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Crystallization: Cool the reaction mixture to room temperature, then refrigerate. The Schiff base will precipitate.
-
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde. Repeat until the melting point is sharp.
-
Validation: Confirm imine formation via FTIR (Look for
stretch at ) and NMR (Azomethine proton singlet at ).
Protocol B: Synthesis of Azo-Ester Benzocaine Derivatives
Objective: Synthesize Ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate.
Reagents:
-
Benzocaine (10 mmol)
-
Sodium Nitrite (
, 12 mmol) -
Hydrochloric Acid (
, 3 M) -
Phenol (or substituted phenol) (10 mmol)
-
Sodium Hydroxide (
, 10%)
Workflow:
-
Diazotization: Dissolve Benzocaine in
at . Add aqueous dropwise while maintaining temperature below to form the diazonium salt. -
Coupling: Dissolve phenol in
solution ( ). -
Addition: Slowly add the diazonium salt solution to the phenol solution with vigorous stirring. The mixture will turn deeply colored (orange/red).
-
Acidification: Stir for 1 hour, then neutralize/acidify with dilute
to precipitate the azo dye. -
Purification: Filter, wash with water, and recrystallize from ethanol/DMF mixture.
Characterization & Mesomorphic Properties[1][2][3][4][5][6][7][8]
Polarized Optical Microscopy (POM)
POM is the primary tool for identifying mesophases based on texture.
| Phase | Characteristic Texture | Observation Conditions |
| Nematic (N) | Schlieren texture (brushes), Marbled texture | Cooling from Isotropic Liquid |
| Smectic A (SmA) | Focal conic fan texture, Homeotropic (dark) | Cooling from Nematic or Isotropic |
| Smectic C (SmC) | Broken focal conic, Schlieren (with 4 brushes only) | Lower temperature than SmA |
Differential Scanning Calorimetry (DSC)
Used to determine transition temperatures and enthalpies.
-
Key Transitions:
- (Melting)
- (Clearing point)
-
Interpretation: A sharp peak indicates a first-order transition. The enthalpy (
) of the transition is typically small ( ), confirming the fluid nature of the LC phase.
Biological & Pharmaceutical Relevance
The incorporation of the benzocaine moiety into an LC structure alters its pharmacokinetics:
-
Solubility: LC formulations can enhance the solubility of hydrophobic drugs.
-
Permeability: The amphiphilic nature of mesogens facilitates membrane permeation.
-
Antibacterial Activity: Schiff base derivatives of benzocaine often show enhanced activity against S. aureus and E. coli compared to benzocaine alone, attributed to the specific interaction of the azomethine linkage with bacterial cell walls.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesizing and characterizing benzocaine mesogens.
References
-
Synthesis and Characterization of Benzocaine Schiff Base and its Cobalt Complex. Source: ResearchGate / International Journal of Pharmaceutical Sciences and Research. Context: Details the synthesis of Schiff bases from benzocaine and their structural elucidation.
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Source: PMC (PubMed Central). Context: Describes the effect of terminal groups on Schiff base liquid crystals, relevant for designing benzocaine derivatives.
-
Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Source: PMC (PubMed Central). Context: Provides protocols for azo-ester synthesis and POM/DSC characterization of similar mesogenic systems.
-
Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Source: Chemical Papers (Springer). Context: Comprehensive review of benzocaine chemical modifications and their resulting biological activities.[1][2][3] [3]
-
Hydrogen‐Bonded Liquid Crystalline Materials. Source: ResearchGate.[4] Context: Explains the mechanism of inducing liquid crystallinity via hydrogen bonding, applicable to benzocaine-acid complexes.
Sources
An In-depth Technical Guide to the Antibacterial Efficacy of N-acylated Benzocaine Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the burgeoning field of N-acylated benzocaine compounds as a promising class of antibacterials. Benzocaine, a well-established local anesthetic, exhibits inherent but limited antimicrobial properties. Chemical modification through N-acylation has emerged as a potent strategy to significantly enhance its antibacterial efficacy. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, structure-activity relationships, and standardized protocols for evaluating these compounds. Detailed experimental workflows, data interpretation guidelines, and visual representations of core concepts are presented to facilitate rigorous and reproducible research in this domain.
Introduction: The Rationale for N-Acylated Benzocaine
Benzocaine, the ethyl ester of para-aminobenzoic acid (PABA), has a long history of safe and effective use as a topical local anesthetic.[1][2] Its mechanism of action involves the blockage of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[1] Beyond its anesthetic properties, benzocaine and other local anesthetics have been observed to possess a degree of antimicrobial activity.[3][4][5][6][7] This inherent bioactivity provides a compelling scaffold for the development of new antibacterial agents.
The core rationale for exploring N-acylated derivatives stems from the need to overcome the limitations of existing antibiotics and the growing challenge of multidrug-resistant pathogens.[8][9][10] N-acylation, the process of introducing an acyl group to the amino moiety of the benzocaine molecule, offers a versatile platform for chemical modification. This alteration can profoundly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which are critical determinants of antibacterial potency. Recent studies have demonstrated that such modifications can lead to derivatives with significantly enhanced antibacterial and even anticancer activities.[8][9]
Proposed Mechanisms of Antibacterial Action
While the precise mechanisms are still under active investigation, the antibacterial action of N-acylated benzocaine compounds is likely multifactorial. The proposed pathways build upon the known effects of local anesthetics on microbial cells and introduce new possibilities conferred by the acyl substitution.
Disruption of Bacterial Cell Membranes
A primary proposed mechanism is the disruption of the bacterial cell wall or cytoplasmic membrane.[3][4] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the bacterial membrane. This insertion can lead to:
-
Increased Membrane Permeability: The integration of the N-acylated benzocaine molecules can disrupt the ordered structure of the membrane, leading to increased permeability. This can result in the leakage of essential intracellular components, such as ions and metabolites.[4]
-
Cell Lysis: Severe membrane disruption can ultimately lead to cell lysis and bacterial death.[3][4]
The electrostatic binding of the anesthetic molecules to the polar groups on the membrane surface is believed to be a key initiating step in this process.[4]
Inhibition of Key Bacterial Enzymes
More specific molecular targets within the bacterial cell have also been identified.
-
DNA Gyrase and Topoisomerase Inhibition: Certain benzocaine derivatives have shown potent inhibitory activity against DNA gyrase and topoisomerase IIα.[8][9][11] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to a cessation of these vital processes, ultimately resulting in bacterial cell death. Molecular docking studies have suggested that these derivatives can effectively bind to the active sites of these enzymes.[8][9]
The following diagram illustrates the proposed dual mechanism of action:
Caption: Proposed dual mechanism of antibacterial action.
Structure-Activity Relationship (SAR)
The antibacterial efficacy of N-acylated benzocaine compounds is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective derivatives.
Key structural features that influence activity include:
-
Nature of the Acyl Group: The length, branching, and presence of aromatic or heterocyclic moieties in the acyl chain can significantly impact the compound's lipophilicity and its ability to interact with bacterial targets.
-
Substituents on Aromatic Rings: The addition of different functional groups to the benzocaine aromatic ring or any aromatic rings within the acyl group can modulate electronic properties and steric hindrance, affecting target binding.
Systematic modification of these structural elements, followed by rigorous antibacterial testing, is crucial for elucidating the SAR and guiding the rational design of new lead compounds.
Experimental Protocols for Efficacy Evaluation
A standardized approach to evaluating the antibacterial efficacy of novel N-acylated benzocaine compounds is essential for generating reliable and comparable data. The following protocols are based on established methodologies.[12]
Synthesis of N-Acylated Benzocaine Compounds
A general and robust method for the synthesis of N-acylated benzocaine derivatives involves the N-acylation of benzocaine with an appropriate acyl chloride.[13]
Step-by-Step Protocol:
-
Dissolution: Dissolve benzocaine in a suitable dry solvent, such as dichloromethane, in a reaction flask.
-
Base Addition: Add a base, such as triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This helps to control the exothermic reaction.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.05 equivalents) to the cooled reaction mixture while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 18 hours to ensure complete reaction.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Separate the organic phase.
-
Wash the organic phase sequentially with a 1% solution of sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and remove the solvent in vacuo to yield the crude product. Further purification can be achieved by techniques such as column chromatography or recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][14][15] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[11][12][14]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, suspend a few colonies of the test microorganism in a sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Compound Dilution:
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[12]
-
Controls: Include the following controls on each plate:
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[12][14]
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][16]
Step-by-Step Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14]
The following diagram outlines the experimental workflow for antibacterial susceptibility testing:
Sources
- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Local anesthetics as antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of act… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzocaine-<i>N</i>-acylindoline conjugates: synthesis and antiviral activity against Coxsackievirus B3 - ProQuest [proquest.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. microbe-investigations.com [microbe-investigations.com]
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate PubChem CID and SMILES
This technical guide provides an in-depth analysis of Ethyl 4-[(4-chlorobenzoyl)amino]benzoate , a specific benzamide derivative utilized in medicinal chemistry as a lipophilic scaffold and intermediate.
Chemical Identity & Structural Data
This compound represents a structural hybrid of benzocaine (ethyl 4-aminobenzoate) and 4-chlorobenzoic acid , linked via an amide bond. It serves as a "privileged scaffold" in drug discovery, particularly in the development of PPAR agonists, serine protease inhibitors, and local anesthetic derivatives.
| Identifier | Value |
| IUPAC Name | Ethyl 4-[(4-chlorobenzoyl)amino]benzoate |
| Common Synonyms | Ethyl 4-(4-chlorobenzamido)benzoate; 4-(4-Chlorobenzoylamino)benzoic acid ethyl ester |
| PubChem CID | 180788 |
| CAS Registry Number | 100278-50-0 |
| Molecular Formula | C₁₆H₁₄ClNO₃ |
| Molecular Weight | 303.74 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
| InChIKey | QVBAJPAHHIYXCI-UHFFFAOYSA-N |
Synthesis & Reaction Mechanism
Core Methodology
The synthesis follows a classical Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution. The choice of base and solvent is critical to prevent hydrolysis of the acid chloride and ensure high yield.
-
Starting Materials: Ethyl 4-aminobenzoate (Benzocaine) + 4-Chlorobenzoyl chloride.
-
Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Scavenger: Triethylamine (TEA) or Pyridine (to neutralize HCl by-product).
Step-by-Step Protocol
This protocol is designed for a 10 mmol scale reaction, prioritizing purity over crude yield.
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of Benzocaine in 30 mL of anhydrous DCM.
-
Activation: Add 1.5 mL (approx. 11 mmol) of Triethylamine . Cool the mixture to 0°C in an ice bath to modulate the exothermic nature of the acylation.
-
Acylation: Dropwise, add a solution of 1.92 g (11 mmol) 4-Chlorobenzoyl chloride dissolved in 10 mL DCM.
-
Scientific Note: Slow addition prevents the formation of di-acylated by-products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Quench with 10 mL saturated NaHCO₃ (removes unreacted acid chloride). Wash the organic layer with 1M HCl (removes unreacted amine/pyridine), then brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot Ethanol/Water to yield white needle-like crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the acylation of benzocaine.
Physicochemical Properties
Understanding the physicochemical profile is essential for researchers using this compound as a drug scaffold. The 4-chlorophenyl moiety significantly increases lipophilicity compared to the parent benzocaine.
| Property | Value | Implication for Research |
| XLogP3 (Predicted) | ~4.2 | High lipophilicity; likely high membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Good oral bioavailability predictor (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (Ester O, Amide O) | Facilitates interaction with serine/threonine residues in target proteins. |
| Melting Point | ~140–145°C | Solid handling; distinct from Benzocaine (MP 88–90°C). |
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 10.5 ppm (s, 1H): Amide -NH - (Disappears with D₂O shake). Diagnostic peak.
-
δ 7.9–8.0 ppm (d, 2H): Protons on the benzoate ring (ortho to ester).
-
δ 7.8–7.9 ppm (d, 2H): Protons on the chlorobenzoyl ring.
-
δ 4.3 ppm (q, 2H): Ethyl ester -O-CH ₂-.
-
δ 1.3 ppm (t, 3H): Ethyl ester -CH₂-CH ₃.
Infrared Spectroscopy (FT-IR)
-
3300 cm⁻¹: N-H stretch (Amide).
-
1715 cm⁻¹: C=O stretch (Ester).
-
1650 cm⁻¹: C=O stretch (Amide I band).
-
1090 cm⁻¹: Ar-Cl stretch (Chlorobenzene signature).
Structural Logic Diagram
Figure 2: Analytical decision tree for confirming the formation of the amide bond.
Biological Context & Applications
While often used as a chemical intermediate, the Ethyl 4-[(4-chlorobenzoyl)amino]benzoate scaffold possesses inherent biological relevance in two primary domains:
-
Local Anesthetic Modification: As a derivative of Benzocaine, the addition of the p-chlorobenzoyl group creates a highly lipophilic analog. This modification alters the compound's interaction with voltage-gated sodium channels, potentially extending the duration of action, though often at the cost of solubility.
-
Antineoplastic Scaffold: Research into benzoate derivatives indicates that N-acylated benzocaines often exhibit cytotoxicity against specific cancer cell lines (e.g., MCF7, EAC). The "biphenyl-like" structure mimics the pharmacophore of several STAT3 inhibitors and PPAR agonists, making it a valuable starting point for Structure-Activity Relationship (SAR) studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 180788, Ethyl 4-[(4-chlorobenzoyl)amino]benzoate. Retrieved February 21, 2026 from [Link].
-
Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl Benzoate Complexes.[1] Anticancer Agents Med Chem. [Link].[1] (Cited for scaffold biological relevance).
Sources
Methodological & Application
Recrystallization methods for rigid benzamide ester derivatives
Application Note: Advanced Recrystallization Protocols for Rigid Benzamide Ester Derivatives
Executive Summary
Rigid benzamide ester derivatives (e.g., analogs of Entinostat, Mocetinostat) represent a critical scaffold in medicinal chemistry, particularly for histone deacetylase (HDAC) inhibitors. However, their purification presents a chemical paradox: the benzamide moiety drives strong intermolecular hydrogen bonding (leading to high melting points and low solubility), while the ester functionality is susceptible to hydrolysis under the thermal stress required to dissolve the amide.
This guide provides high-fidelity protocols to resolve this conflict. Unlike generic guides, we focus on non-hydrolytic solvent systems , polymorph control , and anti-solvent strategies specifically tuned for rigid amide-ester conjugates.
Strategic Solvent Selection
The "Like Dissolves Like" rule is insufficient for these hybrid molecules. You must balance the solvation energy required to break amide
Solvent Decision Matrix
Figure 1: Decision tree for selecting the optimal solvent system based on solubility and hydrolytic stability.
Detailed Experimental Protocols
Protocol A: The "Ester-Safe" Method (EtOAc / Heptane)
Best for: Moderately soluble benzamides where ester stability is the primary concern.
Mechanism: Ethyl Acetate (EtOAc) is an aprotic polar solvent that dissolves the organic backbone without donating protons, minimizing transesterification or hydrolysis risks. Heptane acts as the non-polar anti-solvent to force the rigid amide lattice to reform.
Step-by-Step:
-
Dissolution: Suspend the crude solid (1.0 eq) in EtOAc (5–10 volumes).
-
Heating: Heat to reflux (
). If the solid does not dissolve, add EtOAc in 1-volume increments.-
Critical Control Point: Do not exceed 20 volumes. If insoluble, switch to Protocol B.
-
-
Filtration: Perform a hot filtration through a pre-warmed glass frit or Celite pad to remove inorganic salts (common in amide coupling reactions).
-
Nucleation: Allow the filtrate to cool to
. Add Heptane dropwise until a persistent cloudiness (turbidity) appears. -
Re-dissolution: Add just enough hot EtOAc to clarify the solution again (approx. 5-10% of initial volume).
-
Crystallization:
-
Cool to Room Temperature (RT) over 2 hours with slow stirring (50 rpm).
-
Seeding: At
, add 0.1% w/w pure seed crystals to prevent oiling out. -
Cool to
for 1 hour.
-
-
Isolation: Filter and wash with cold 1:3 EtOAc:Heptane. Dry under vacuum at
.
Protocol B: The "Rigid Amide" Method (Ethanol / Water)
Best for: Highly crystalline, high-melting point benzamides (e.g., Entinostat analogs) that require protic solvents to break intermolecular H-bonds.
Mechanism: Ethanol acts as a H-bond donor/acceptor, disrupting the benzamide-benzamide stacking. Water drastically increases the polarity, forcing the hydrophobic aromatic rings to aggregate and crystallize.
Step-by-Step:
-
Dissolution: Dissolve crude material in absolute Ethanol (EtOH) at reflux (
). Use the minimum volume required for complete dissolution.[1] -
Safety Check: Verify pH of the solution. If pH < 5 or > 8, neutralize immediately to prevent ester hydrolysis [1].
-
Anti-solvent Addition: While maintaining reflux, add hot Water dropwise.
-
Ratio Target: Typically 3:1 to 1:1 EtOH:Water.
-
Stop adding water when the solution remains slightly cloudy.
-
-
Clarification: Add a few drops of hot EtOH to clear the solution.
-
Controlled Cooling:
-
Wrap the flask in aluminum foil or a towel to insulate.
-
Allow to cool to RT undisturbed overnight. Rapid cooling promotes amorphous precipitation.
-
-
Harvest: Filter the needles/plates. Wash with 50% cold aqueous EtOH.
Troubleshooting & Optimization
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Rigid benzamides often separate as an oil before crystallizing because the melting point of the solvated compound is below the boiling point of the solvent mixture.
-
Remedy 1 (Seeding): The most effective solution. Retain a small amount of crude solid before starting. Add it when the solution reaches the "metastable zone" (cloud point).
-
Remedy 2 (Solvent Switch): Switch from EtOH/Water to MeCN/MTBE . Acetonitrile (MeCN) is polar but aprotic, often changing the solvation thermodynamics enough to favor a solid phase.
Issue 2: Ester Hydrolysis
Detected by the smell of the parent alcohol or appearance of carboxylic acid on TLC.
-
Prevention:
-
Avoid water entirely (Use Protocol A or C).
-
If using water, keep the "Time at Temperature" (reflux duration) under 15 minutes.
-
Store crude products in a desiccator; moisture in the lattice accelerates degradation during heating [2].
-
Issue 3: Polymorphism
Benzamides are notorious for polymorphism (e.g., Benzamide Forms I, II, III) [3].[2][3][4]
-
Diagnosis: If the melting point is sharp but lower than expected, you may have isolated a metastable polymorph.
-
Correction: Slurry the crystals in the solvent system at RT for 24 hours. This allows thermodynamic conversion to the most stable form (Ostwald Ripening).
Data Presentation: Solvent Properties
| Solvent System | Polarity | Hydrolysis Risk | Removal Ease | Recommended For |
| EtOAc / Heptane | Moderate | Very Low | High | Labile esters; Initial purification |
| EtOH / Water | High | Moderate | Moderate | High-melting rigid amides |
| MeCN / MTBE | Moderate | Low | High | Compounds that "oil out" in alcohols |
| DMSO / Water | Very High | High | Low (High BP) | "Last resort" for insoluble compounds |
Workflow Visualization
Figure 2: Standard workflow emphasizing the critical seeding step to prevent oiling out.
References
-
ResearchGate. (2015).[5] Advice about the stability of ester and carbamate containing compounds. Retrieved from [Link]
-
Shtukenberg, A. G., et al. (2020).[2] Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.[2] Angewandte Chemie International Edition. Retrieved from [Link]
- Google Patents. (2017). WO2017081278A1 - Crystalline forms of entinostat.
Sources
Incorporation of chlorobenzamido mesogens into polymer backbones
Topic: Incorporation of Chlorobenzamido Mesogens into Polymer Backbones Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Systems (DDS) Engineers.
Molecular Design & Rationale
The "Chlorine Effect" in Liquid Crystalline Polymers (LCPs)
In the engineering of high-performance Liquid Crystalline Polymers (LCPs), the "chlorobenzamido" moiety serves a dual critical function: mesogenic stabilization and symmetry disruption .
Standard aromatic polyamides (like Kevlar®) exhibit extremely high melting temperatures (
-
Steric Hindrance: The bulky chlorine atom (atomic radius ~1.75 Å) increases the inter-chain distance, disrupting the perfect registry of hydrogen bonds. This lowers
to a processable range without destroying the liquid crystalline phase. -
Lateral Dipole: The electronegative chlorine creates a lateral dipole moment, which enhances the stability of the nematic mesophase by promoting side-by-side molecular interaction despite the steric bulk.
Target Architecture
This guide focuses on incorporating 2-chloro-1,4-benzamide linkages into a main-chain polymer backbone via Low-Temperature Solution Polycondensation .
Experimental Protocols
Protocol A: Synthesis of the Chlorobenzamido-Diamine Monomer
Objective: To synthesize a reactive diamine monomer containing the pre-formed chlorobenzamido mesogen.
Reagents:
-
2-Chloro-1,4-phenylenediamine (CPDA)
-
4-Nitrobenzoyl chloride
-
Pyridine (Acid scavenger)
-
Tetrahydrofuran (THF) - Anhydrous
-
Hydrazine monohydrate / Pd-C (for reduction)
Step-by-Step Methodology:
-
Acylation:
-
Dissolve 10 mmol of CPDA in 50 mL anhydrous THF/Pyridine (4:1 v/v) under
atmosphere. -
Cool to 0°C. Dropwise add 22 mmol of 4-nitrobenzoyl chloride dissolved in THF.
-
Stir at RT for 12 hours. The chlorine on the central ring will direct the conformation.
-
Precipitate in water, filter, and recrystallize from DMF/Ethanol.
-
Result: Dinitro-chlorobenzanilide intermediate.
-
-
Reduction (Catalytic Hydrogenation):
-
Suspend the intermediate in ethanol. Add Pd/C (10% wt).
-
Add hydrazine monohydrate dropwise at reflux temperature (
C). -
Reflux for 6 hours until solution clears.
-
Filter hot to remove Pd/C. Cool filtrate to crystallize the Chlorobenzamido-Diamine Monomer .
-
Protocol B: Low-Temperature Solution Polycondensation
Objective: Polymerization of the monomer into a high-molecular-weight polyamide backbone while preventing thermal degradation.
Reagents:
-
Chlorobenzamido-Diamine Monomer (from Protocol A)
-
Terephthaloyl Chloride (TPC) (Recrystallized)
-
Solvent System: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (anhydrous).
-
Note: LiCl is critical. It complexes with the amide groups, breaking inter-chain hydrogen bonds to keep the growing polymer chain in solution.
-
Workflow:
-
Solvent Preparation:
-
Dry NMP over
and distill under reduced pressure. -
Dissolve 4 wt% anhydrous LiCl in NMP at
C. Cool to room temperature.
-
-
Polymerization:
-
Charge: Place 5.0 mmol of Diamine Monomer into a flame-dried 3-neck flask equipped with a mechanical stirrer and
inlet. -
Dissolution: Add 40 mL of NMP/LiCl solvent. Stir until fully dissolved.
-
Initiation: Cool the solution to
C using an acetone/dry ice bath. -
Addition: Add 5.0 mmol of Terephthaloyl Chloride (TPC) in a single portion. Rapid addition ensures stoichiometric balance before hydrolysis occurs.
-
Reaction: Stir vigorously. The solution viscosity will increase rapidly (Weissenberg effect).
-
Allow temperature to rise to
C over 2 hours. Stir for an additional 12 hours.
-
-
Work-up:
-
Pour the viscous polymer dope into a blender containing 500 mL methanol (nonsolvent).
-
Blend to shred the precipitating polymer into fibrous particles.
-
Purification: Soxhlet extract with methanol for 24 hours to remove LiCl and oligomers.
-
Drying: Vacuum dry at
C for 24 hours.
-
Visualization of Workflows
Figure 1: Synthesis & Structure-Property Logic
Caption: Workflow for incorporating chlorobenzamido mesogens and the resulting physical effects.
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory.
| Technique | Parameter | Expected Outcome / Validation Criteria |
| FT-IR | Amide Bands | Appearance of Amide I ( |
| Proton Shift | Distinct downfield shift of amide protons ( | |
| DSC | Transitions | Detection of |
| POM | Texture | Polarized Optical Microscopy: Observation of "Schlieren" textures (nematic) or "Focal Conic" textures (smectic) upon heating above |
| WAXD | Crystallinity | Wide-Angle X-Ray Diffraction should show diffuse halos at wide angles (mesophase) rather than sharp crystalline peaks at high temperatures. |
Application Note: Drug Delivery Vectors
Target Audience: Drug Development Professionals
While aromatic LCPs are typically used for high-strength fibers, chlorobenzamido segments are highly hydrophobic and rigid. When copolymerized with hydrophilic blocks (e.g., PEG), they form amphiphilic block copolymers that self-assemble into non-spherical nanocarriers (e.g., worm-like micelles or polymersomes).
Protocol: Nanoprecipitation for Micelle Formation
-
Dissolution: Dissolve the PEG-block-Chlorobenzamido polymer in DMSO (5 mg/mL).
-
Dialysis: Place solution in a dialysis bag (MWCO 3.5 kDa).
-
Exchange: Dialyze against deionized water for 48 hours. The hydrophobic chlorobenzamido segments will aggregate into the core to minimize water contact, while PEG forms the corona.
-
Loading: Hydrophobic drugs (e.g., Paclitaxel) can be co-dissolved in DMSO in Step 1 for encapsulation.
-
Validation: Use DLS (Dynamic Light Scattering) to confirm particle size (<200 nm) and TEM to visualize the core-shell morphology.
Figure 2: Self-Assembly Logic
Caption: Mechanism of forming drug-loaded nanocarriers from LCP blocks.
References
-
Synthesis of Chlorine-Substituted Polyamides: Sobecki, P. P. (2011). Solubility of polyamides in LiCl/DMAc systems. ResearchGate. [Link]
-
Liquid Crystalline Polymers in Drug Delivery: Boyd, B. J., et al. (2006).[1][2] Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]
-
Mesogen Design & Chlorine Substitution: Alhaddad, et al. (2021). Current Advances in Liquid Crystals: Effect of Lateral Substituents. PMC / NIH. [Link]
-
Polycondensation Protocols: Garcia, J. M., et al. (2010). Functional Aromatic Polyamides. PMC / NIH. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Hydrophobic Benzamide Esters
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance and practical solutions for the purification of hydrophobic benzamide esters. These molecules are common in drug discovery and development, yet their purification can be challenging due to their limited aqueous solubility and tendency to interact non-specifically. This guide is structured to address the most common issues you may encounter, from initial method selection to troubleshooting complex separations.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying hydrophobic benzamide esters?
A1: The main challenge stems from their poor solubility in polar solvents, which are common in many standard purification techniques like reversed-phase chromatography and recrystallization from aqueous systems. Their "greasy" nature can lead to issues such as "oiling out" during crystallization, poor resolution in chromatography, and irreversible binding to stationary phases.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my hydrophobic benzamide ester?
A2: The choice depends on the overall polarity of your molecule and the impurities you need to remove.
-
Normal-Phase Chromatography (NPC): This is often a good starting point for hydrophobic molecules. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[1][2] Hydrophobic compounds have low affinity for the polar stationary phase and elute quickly. This can be advantageous for separating your product from more polar impurities.
-
Reversed-Phase Chromatography (RPC): In RPC, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2][3] Hydrophobic molecules will be strongly retained. This is useful for separating your product from less hydrophobic impurities. For highly hydrophobic benzamide esters, you may need to use a high percentage of organic solvent in the mobile phase, or even non-aqueous reversed-phase conditions.[4][5]
Q3: My hydrophobic benzamide ester is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem with hydrophobic compounds where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This often traps impurities. To address this, you can:
-
Use a larger volume of solvent: This keeps the compound in solution at a lower concentration.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Add a co-solvent: A solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
-
Seed the solution: Add a small crystal of the pure compound to initiate crystallization.
Q4: What is the best way to assess the purity of my final hydrophobic benzamide ester?
A4: A combination of techniques is recommended for a comprehensive purity assessment, especially in a drug development context.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for purity analysis, providing a quantitative measure of the main peak area relative to impurity peaks.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of your main peak and can help in identifying impurities by their mass-to-charge ratio.[8]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities that may not be visible by HPLC-UV.
-
For early-stage research, a purity of >95% is often the goal. For later-stage development, especially for in-vivo studies, a purity of >98% may be required, with no single impurity exceeding 0.1-0.5%.[7]
II. Troubleshooting Guides
This section addresses specific problems you might encounter during your purification workflows.
Troubleshooting Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of my product from a non-polar impurity. | The solvent system is too polar, causing both compounds to elute quickly. | * Decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexane to 10% or 5%).[1][9] * Consider using a less polar solvent system, such as ether/hexane.[1][9] * If using silica gel, consider switching to a less polar stationary phase like alumina.[5] |
| My compound is streaking on the TLC plate and the column. | The compound may be too acidic or basic, leading to strong interactions with the silica. | * Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or ammonium hydroxide.[9] |
| My highly hydrophobic compound does not retain on silica gel, even with 100% hexane. | The compound is too non-polar for normal-phase chromatography. | * Switch to non-aqueous reversed-phase chromatography. Use a C18 column with a gradient of a non-polar solvent (e.g., dichloromethane) in a more polar organic solvent (e.g., methanol or acetonitrile).[4][5] |
| The product elutes with a low Rf and a broad peak. | The solvent system is not polar enough. | * Gradually increase the polarity of the eluent. For example, start with 5% ethyl acetate in hexane and increase to 10%, 20%, etc.[9] |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" of the product. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | * Choose a solvent with a lower boiling point. * Use a larger volume of solvent. * Cool the solution very slowly. * Consider a multi-solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve in the "good" solvent and add the "bad" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[6] |
| No crystals form upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | * Evaporate some of the solvent to increase the concentration and try cooling again. * If the compound is still too soluble, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. * Scratch the inner surface of the flask or add a seed crystal. |
| The recovered crystals are impure. | Impurities co-precipitated with the product. | * Ensure complete dissolution in the hot solvent. If insoluble impurities are present, perform a hot filtration. * Allow for slow crystal growth; rapid precipitation can trap impurities. * Consider a second recrystallization step. |
III. Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a hydrophobic benzamide ester.
Caption: A decision tree for selecting a purification method.
Protocol 1: Non-Aqueous Reversed-Phase Flash Chromatography
This protocol is ideal for highly hydrophobic benzamide esters that show poor retention on silica gel.[4][5]
-
Stationary Phase: C18-functionalized silica gel cartridge.
-
Sample Preparation: Dissolve the crude product in a minimum amount of a strong solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Mobile Phase Selection:
-
Solvent A (weaker eluent): Methanol or Acetonitrile.
-
Solvent B (stronger eluent): Dichloromethane (DCM) or Ethyl Acetate.
-
-
TLC Analysis: Spot the crude mixture on a C18-TLC plate and develop it in various ratios of Solvent A and Solvent B to find a system that gives your product an Rf value of ~0.3.
-
Column Equilibration: Equilibrate the C18 cartridge with your starting mobile phase (e.g., 100% Methanol).
-
Loading: Load your sample onto the column.
-
Elution: Run a gradient from your weaker eluent (Solvent A) to your stronger eluent (Solvent B). For example, a linear gradient from 100% Methanol to 50% DCM in Methanol over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC Method Development
For high-purity requirements, preparative HPLC is often necessary.[10][11]
-
Analytical Method Development:
-
Column Selection: Start with a C18 column (e.g., 5 µm particle size, 4.6 x 150 mm). For very hydrophobic compounds, a C8 column might provide better peak shape.
-
Mobile Phase Screening: Screen different mobile phase combinations. Acetonitrile often provides different selectivity than methanol.[3] A typical mobile phase would be:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Optimization: Run a fast scouting gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your compound. Then, optimize the gradient around this point to maximize the resolution between your product and its impurities.
-
-
Loading Study:
-
Once the analytical method is optimized, perform loading studies to determine the maximum amount of sample you can inject without compromising resolution.
-
Inject increasing amounts of your sample onto the analytical column until you see a significant loss of resolution or peak broadening.
-
-
Scale-Up to Preparative Column:
-
Select a preparative column with the same stationary phase as your analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Adjust the flow rate and gradient time to maintain the same linear velocity as the analytical method.
-
The injection volume can be scaled up proportionally to the column's cross-sectional area.
-
-
Fraction Collection and Purity Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using the optimized analytical HPLC method.
-
Combine the pure fractions and remove the solvent.
-
IV. References
-
Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]
-
Ghanem, A., & D'Hondt, M. (2012). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. Journal of Chromatographic Science, 50(7), 573–587. [Link]
-
ResearchGate. (2022, June 22). Purification of non polar compounds?. [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]
-
Kwon, J., Kim, J. H., & Kim, K. J. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(11), 2446–2452. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. [Link]
-
Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Dong, M. W. (2015, August 1). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America, 33(8), 554–563. [Link]
-
Biotage. (2024, February 6). Can organic solvent choice impact reversed phase flash chromatography separations?. [Link]
-
Cysewski, P., Przybyłek, M., & Rozalski, R. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
-
Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis. [Link]
-
YMC CO., LTD. Strategy of method development for isolation/purification. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 11. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Optimization of Benzocaine Amidation & Derivatization
Current Status: Online Operator: Senior Application Scientist Ticket ID: BZC-AMID-OPT-001 Subject: Minimizing Side Reactions in Benzocaine Amidation Protocols
Executive Summary & Diagnostic Selector
Welcome to the technical support hub for Benzocaine (Ethyl 4-aminobenzoate) functionalization. "Amidation" in the context of benzocaine is a bifurcated challenge because the molecule contains two distinct reactive centers capable of participating in amide bond formation:
-
The Aromatic Amine (N-Terminus): Nucleophilic attack on external acyl chlorides/anhydrides (e.g., synthesis of N-acyl prodrugs).
-
The Ethyl Ester (C-Terminus): Electrophilic center subject to aminolysis by external amines (e.g., synthesis of Procainamide).
Select your specific workflow below to jump to the relevant troubleshooting guide.
| Symptom / Observation | Probable Reaction Context | Primary Suspect (Side Reaction) | Jump To |
| Product contains carboxylic acid (PABA) | C-Terminal Aminolysis | Competitive Hydrolysis (Water ingress) | [Module A] |
| Yield is low; starting material remains | C-Terminal Aminolysis | Kinetic Stalling / Catalyst Poisoning | [Module A] |
| Formation of "Imide" impurities | N-Terminal Acylation | Over-acylation (Bis-acylation) | [Module B] |
| Violent exotherm / precipitate | N-Terminal Acylation | Lack of proton scavenger / pH drift | [Module B] |
| Product turns pink/brown upon storage | Both | Oxidative degradation (Azo coupling) | [Module C] |
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Understanding the divergence between the Desired Pathway (Green) and Parasitic Pathway (Red) is critical for troubleshooting.
Figure 1: Reaction network showing the bifurcation of benzocaine reactivity. Green paths indicate desired amidation; red dashed paths indicate primary side reactions.
Module A: C-Terminal Aminolysis (Ester Amide)
Context: Converting Benzocaine to Procainamide or similar analogs via reaction with a diamine.
The Core Problem: Kinetic Inertness vs. Hydrolysis
The ethyl ester of benzocaine is electronically stabilized by the electron-donating amine group (resonance effect), making it a poor electrophile. This requires harsh conditions (high heat/strong base) which opens the door to hydrolysis.
Troubleshooting Guide
Q1: Why is my reaction stalling with >30% Benzocaine remaining?
-
Root Cause: Equilibrium limitation or Catalyst Deactivation. Aminolysis is reversible. If ethanol (the leaving group) is not removed, the reaction stalls.
-
Corrective Protocol:
-
Switch to Continuous Distillation: Use a Dean-Stark trap or molecular sieves to remove ethanol as it forms.
-
Catalyst Check: If using Sodium Methoxide (NaOMe), ensure it is fresh. NaOMe absorbs moisture to become NaOH, which catalyzes hydrolysis (forming PABA) rather than aminolysis.
-
Microwave Assist: Recent green chemistry protocols suggest microwave irradiation (700W, 12 min) can drive this reaction to completion solvent-free, overcoming the kinetic barrier [1].
-
Q2: I see a major impurity at RRT 0.45 (more polar than Benzocaine). What is it?
-
Identification: This is likely 4-Aminobenzoic Acid (PABA) .
-
Mechanism: Trace water in your amine reagent or solvent acts as a nucleophile. Since water is smaller than your amine nucleophile, it reacts faster even at low concentrations.
-
Prevention:
-
Dry all liquid amines over KOH pellets or CaH2 before use.
-
Switch solvent to anhydrous Toluene or Xylene (hydrophobic solvents discourage water participation).
-
Q3: Can I use standard amide coupling reagents (EDC/NHS)?
-
Answer: No. EDC/NHS couples Carboxylic Acids to Amines. Benzocaine is an Ester.[1][2][3][4][5] You would first need to hydrolyze Benzocaine to PABA (adding a step) to use EDC.
-
Better Alternative: Direct Transamidation using LiHMDS (Lithium hexamethyldisilazide) as a base. This promotes N-C cleavage of the reagent and O-C cleavage of the ester with high chemoselectivity [2].
Module B: N-Terminal Acylation (Amine Amide)
Context: Protecting the aniline nitrogen or synthesizing N-acyl derivatives (e.g., N-acetylbenzocaine).
The Core Problem: Bis-Acylation and HCl Management
The aniline nitrogen is moderately nucleophilic. However, once mono-acylated, the product is still potentially reactive at high temperatures or with excess reagent, leading to imides.
Troubleshooting Guide
Q1: I am getting a "double mass" peak or M+42+42. What is happening?
-
Root Cause: Bis-acylation . The amide nitrogen (NH-CO-R) can react again with Acyl Chloride to form an imide (N(CO-R)2).
-
Corrective Protocol:
-
Stoichiometry Control: Use exactly 1.05 equivalents of the acylating agent. Never use a large excess.
-
Temperature: Conduct the addition at 0°C. Bis-acylation has a higher activation energy than mono-acylation.
-
Reverse Addition: Add the acyl chloride dropwise to the benzocaine solution, not the other way around. This ensures Benzocaine is always in excess until the end.
-
Q2: The reaction mixture turned into a solid block/slurry.
-
Root Cause: Formation of Benzocaine Hydrochloride salt. As the reaction proceeds (Benzocaine + R-COCl
Product + HCl), the generated HCl protonates the remaining unreacted benzocaine, precipitating it and stopping the reaction. -
Corrective Protocol (Schotten-Baumann):
-
Use a biphasic system (DCM/Water) with an inorganic base (K2CO3 or NaOH) to scavenge HCl immediately.
-
Note: Maintain pH < 10 to avoid hydrolyzing the ester group on the benzocaine [3].
-
Q3: How do I remove unreacted Benzocaine from my N-acylated product?
-
Technique: Exploiting Basicity.
-
Benzocaine (primary amine) is basic (pKa ~2.5).
-
N-Acyl Benzocaine (amide) is neutral/non-basic.
-
Wash Protocol: Dissolve crude mixture in organic solvent (EtOAc). Wash with dilute HCl (1M). Unreacted Benzocaine will protonate and move to the aqueous layer. The N-acyl product will remain in the organic layer.
-
Module C: Impurity Profile & Stability
Q: My product is turning pink/brown on the shelf.
-
Diagnosis: Oxidative Azo Coupling .
-
Mechanism: Aromatic amines are sensitive to air oxidation, forming radical cations that dimerize into azo compounds (N=N), which are highly colored (chromophores) [4].
-
Solution:
-
Store under Argon/Nitrogen.
-
Add trace antioxidants (e.g., Sodium Metabisulfite) during the workup if water is used.
-
Recrystallize from Ethanol/Water to remove the colored impurities.
-
Impurity Summary Table
| Impurity Name | Origin | Detection (Relative Polarity) | Prevention Strategy |
| PABA | Hydrolysis of Ester | High Polarity (Retains on silica) | Dry solvents; Avoid NaOH |
| N,N-Diacyl Benzocaine | Over-reaction of Amine | Low Polarity (Elutes fast) | 0°C addition; 1.0 equiv reagent |
| Benzocaine N-Oxide | Oxidation | Medium Polarity | Inert atmosphere; protect from light |
| Azo-Dimers | Radical Coupling | Colored spots (Pink/Orange) | Antioxidants; Acidic workup |
References
-
Microwave-Assisted Synthesis of Procaine from Benzocaine. Source: ResearchGate / University of Medicine and Pharmacy Timisoara. Context: Demonstrates solvent-free, microwave-irradiated aminolysis to improve yield and reduce hydrolysis. URL:
-
Highly Chemoselective Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters. Source: Journal of the American Chemical Society (2019). Context: Describes the use of LiHMDS for chemoselective amidation, avoiding transition metals. URL:
-
Regioselective N-Acylation of Amines. Source: Fortune Journals. Context: Discusses Schotten-Baumann conditions and the competition between N-acylation and hydrolysis. URL:
-
Determination of Benzocaine via Azo Coupling. Source: MDPI (Molecules). Context: Highlights the reactivity of the benzocaine amine group toward oxidative coupling (azo formation), relevant for stability. URL:
-
N-Acetylbenzocaine Formation via Transacetylation. Source: DEA Special Testing and Research Laboratory. Context: Identifies N-acetylbenzocaine as a specific impurity and discusses transacetylation mechanisms. URL:
Disclaimer: These protocols are for research and development purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling Benzocaine or acylating agents.
Sources
Validation & Comparative
Differential Scanning Calorimetry (DSC) of ethyl 4-(4-chlorobenzamido)benzoate
This guide outlines the Differential Scanning Calorimetry (DSC) characterization of ethyl 4-(4-chlorobenzamido)benzoate , a rod-like (calamitic) molecule often synthesized as a liquid crystal mesogen or pharmaceutical intermediate.
The guide objectively compares its thermal behavior against its structural precursors and non-chlorinated analogs to isolate the contributions of the amide linkage and the halogen substituent.
Executive Summary & Compound Profile
Ethyl 4-(4-chlorobenzamido)benzoate (MW: 303.74 g/mol ) is a benzanilide derivative. Structurally, it consists of a rigid core formed by two benzene rings linked by an amide bond, terminated by an ethyl ester group and a chlorine atom.
This specific molecular architecture—rigid core, polarizable terminal group (Cl), and flexible tail (ethyl)—is characteristic of calamitic liquid crystals . Unlike simple esters, this compound is expected to exhibit complex polymorphism and potential mesophases (liquid crystalline states) between the solid and isotropic liquid phases.
Structural Comparison of Analytes
| Feature | Target: Ethyl 4-(4-chlorobenzamido)benzoate | Alt 1: Ethyl 4-benzamidobenzoate | Alt 2: Ethyl 4-chlorobenzoate |
| Role | Target Analyte | Non-halogenated Analog | Synthesis Fragment |
| MW | 303.74 g/mol | 269.30 g/mol | 184.62 g/mol |
| Key Feature | Cl-substituent + Amide Link | Amide Link only | No Amide Link |
| Thermal Behavior | High | Known Liquid Crystal (Smectic/Nematic) | Low |
Experimental Protocol: Self-Validating DSC Workflow
To accurately characterize the phase transitions of this amide-ester, a standard "Heat-Cool-Heat" protocol is required to eliminate thermal history (e.g., solvent occlusion from synthesis).
Sample Preparation[1]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).
-
Pan System: Tzero Aluminum Hermetic Pans. Rationale: Prevents sublimation of the ester at high temperatures and ensures good thermal contact.
-
Sample Mass: 2.0 – 4.0 mg. Rationale: Balances sensitivity for weak mesophase transitions with resolution for sharp melting peaks.
-
Reference: Empty Tzero Aluminum Hermetic Pan (matched weight).
Thermal Cycle Program
-
Equilibrate: at 20 °C.
-
Ramp 1 (First Heating): 10 °C/min to 250 °C.
-
Purpose: Erase thermal history and observe solvent evaporation (broad endotherms <100°C).
-
-
Isothermal: Hold for 2 minutes.
-
Ramp 2 (Cooling): 10 °C/min to 20 °C.
-
Purpose: Observe crystallization (
) and reversible mesophase transitions (monotropic vs. enantiotropic).
-
-
Ramp 3 (Second Heating): 10 °C/min to 260 °C.
-
Purpose: Collect definitive thermodynamic data (
, , ).
-
Comparative Performance & Data Interpretation
The following table contrasts the expected DSC signals of the target compound with its alternatives.
Table 1: Comparative Thermal Transitions
| Parameter | Ethyl 4-(4-chlorobenzamido)benzoate | Ethyl 4-benzamidobenzoate (Ref [1]) | Ethyl 4-chlorobenzoate (Ref [2]) |
| Melting Point ( | High (~180–220 °C) (Predicted due to Cl-dipole & H-bonding) | Intermediate (~150–200 °C) (Varies by polymorph) | Low (~20–25 °C) (Liquid at ambient/slight heat) |
| Mesophase Behavior | Likely Enantiotropic (Stable LC phase upon heating & cooling) | Known Mesogenic (Exhibits Smectic/Nematic phases) | None (Isotropic liquid only) |
| Clearing Point ( | Distinct Endotherm > | Distinct Endotherm > | N/A |
| Enthalpy ( | High (Strong intermolecular H-bonds) | High | Low |
Critical Analysis of Transitions
-
The Amide Effect: Comparing the Target to Alt 2 (Ethyl 4-chlorobenzoate) reveals the massive impact of the amide linkage (-CONH-). The amide group introduces strong intermolecular hydrogen bonding, raising the melting point by >150°C and creating the rigid "rod" shape necessary for liquid crystallinity.
-
The Chlorine Effect: Comparing the Target to Alt 1 (Ethyl 4-benzamidobenzoate) highlights the role of the terminal chlorine. The Cl atom increases the molecular length-to-breadth ratio and longitudinal polarizability. In DSC, this typically manifests as:
-
Higher Melting Temperature: Due to efficient packing.
-
Stabilized Mesophase: The temperature range between Melting (
) and Clearing ( ) often broadens.
-
Visualizing the Thermal Mechanism
The diagram below illustrates the structural causality linking the molecular features to the DSC output.
Caption: Causal pathway showing how structural motifs (Amide, Cl-substituent) drive specific DSC thermal events.
Troubleshooting & Anomalies
When analyzing this compound, researchers may encounter specific anomalies. Use this decision matrix to resolve them:
-
Double Melting Peaks:
-
Cause: Polymorphism (common in benzanilides) or Cold Crystallization.
-
Resolution: Check the Cooling cycle. If the peak disappears on the 2nd heat, it was a metastable polymorph.
-
-
Broad Endotherm < 100°C:
-
Cause: Residual solvent (Ethanol/THF from synthesis).
-
Resolution: Cycle the sample once to 110°C, cool, and re-run.
-
-
No Clearing Point (Sharp melt to isotropic):
-
Cause: The compound may be a "virtual" mesogen (mesophase is monotropic, appearing only upon cooling).
-
Resolution: Analyze the cooling curve carefully for a small exotherm before the main crystallization peak.
-
References
-
PubChem. (2025).[1][2][3] Ethyl 4-benzamidobenzoate (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025). Ethyl 4-chlorobenzoate: Phase change data. National Institute of Standards and Technology.[4] Retrieved from [Link]
- Saeed, A., et al. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. (Contextual grounding for synthesis and structure of isomers).
Sources
- 1. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(benzoylamino)benzoate | C16H15NO3 | CID 12914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chlorobenzoate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Ethyl-4-chlorobenzoate [webbook.nist.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorobenzoyl Amino Benzoates
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of chlorobenzoyl amino benzoates, a class of compounds with significant potential in medicinal chemistry. Drawing upon established principles of organic mass spectrometry and field-proven insights, this document will navigate the intricate fragmentation pathways, with a particular focus on the diagnostic differences arising from the positional isomerism of the amino and chlorobenzoyl substituents.
The Decisive Role of Isomerism in Fragmentation
The fragmentation of chlorobenzoyl amino benzoates in EI-MS is not a random process but a predictable cascade of bond cleavages and rearrangements governed by the inherent stability of the resulting ions and neutral losses. The relative positions of the chloro, benzoyl, and amino functionalities on the aromatic rings profoundly influence the fragmentation pathways, giving rise to unique spectral features that allow for the differentiation of isomers. This guide will dissect these differences, providing researchers with the tools to interpret their mass spectra with confidence.
A critical concept in understanding the fragmentation of these molecules is the "ortho effect," a phenomenon where adjacent functional groups interact to produce unique fragmentation pathways not observed in the meta and para isomers.[1][2][3] Conversely, para isomers can exhibit a "para effect," leading to the formation of stable quinoid-type structures.[1][2][3]
General Fragmentation Pathways
Before delving into the specifics of isomeric differentiation, it is essential to understand the primary fragmentation routes common to chlorobenzoyl amino benzoates. The molecular ion (M+•) undergoes a series of characteristic cleavages, primarily at the ester and amide linkages.
Diagram of General Fragmentation Pathways
Caption: The ortho effect leading to the loss of an alcohol molecule.
Meta Isomers: A More "Classical" Fragmentation
The mass spectra of meta-isomers tend to be more straightforward, exhibiting the general fragmentation pathways without the specific interactions seen in the ortho isomers. The primary cleavages at the ester and amide bonds will typically dominate the spectrum. The differentiation from the para isomer can sometimes be challenging and may rely on subtle differences in the relative abundances of common fragment ions. [4]
Para Isomers: The Influence of Quinoid Structures
Para-isomers can undergo fragmentation pathways that lead to the formation of stable para-quinoid type ions. [1][2][3]This can result in a different pattern of ion abundances compared to the meta isomer. For instance, the ion corresponding to the loss of the chlorobenzoyl group might be more prominent due to the stability of the resulting para-substituted aminobenzoate radical cation.
Key Diagnostic Fragment Ions for Isomer Differentiation
To facilitate the identification of specific isomers, the following table summarizes the key diagnostic fragment ions and their likely origins.
| m/z Value | Proposed Structure/Origin | Diagnostic for |
| [M - ROH]+• | Loss of alcohol from the ester group via intramolecular H-transfer | ortho-amino isomer |
| [C7H4ClO]+ | Chlorobenzoyl cation | Common to all isomers, but relative abundance may vary |
| [C7H5O]+ | Benzoyl cation (from loss of Cl) | Common to all isomers |
| [M - C7H4ClO]+ | Amino benzoyl radical cation | Relative abundance can help differentiate meta and para |
| [M - OR]+ | Acylium ion from ester cleavage | Common to all isomers |
Experimental Protocol: GC-MS Analysis of Chlorobenzoyl Amino Benzoates
For reliable and reproducible analysis, a robust gas chromatography-mass spectrometry (GC-MS) method is essential. Derivatization may be necessary to improve the volatility and thermal stability of the analytes. [5]
Diagram of the GC-MS Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of chlorobenzoyl amino benzoates.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the chlorobenzoyl amino benzoate isomer in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation of the amino group) to enhance volatility and prevent on-column degradation.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-550.
-
Acquisition Mode: Full scan.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the different isomers.
-
Extract the mass spectrum for each peak.
-
Analyze the fragmentation patterns, paying close attention to the presence or absence of diagnostic ions and the relative abundances of common fragments to differentiate between the ortho, meta, and para isomers.
-
Conclusion
The mass spectrometric fragmentation of chlorobenzoyl amino benzoates is a rich source of structural information. By understanding the fundamental principles of fragmentation and the specific influence of isomerism, researchers can confidently elucidate the structures of these important compounds. The "ortho effect" provides a clear diagnostic marker for ortho-isomers, while careful analysis of the relative ion abundances can help distinguish between meta and para isomers. The experimental protocol provided in this guide offers a robust starting point for the reliable GC-MS analysis of this compound class, empowering drug development professionals with the data needed to advance their research.
References
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link]
-
Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900–915. [Link]
-
DeRuiter, J., Harrison, L., & Clark, C. R. (2014). GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids. Forensic science international, 244, 138–147. [Link]
-
Ciolino, L. A., & DeRuiter, J. (2015). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Forensic science international, 253, 85–94. [Link]
-
Marinova, P., & Mitewa, M. (2016). New 2-acyl-1,3-indandione derivatives: Synthesis, spectral characterization and theoretical study. Journal of Molecular Structure, 1108, 373-381. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]
-
Boyce, M. C. (2020, November 12). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
-
Eberlin, M. N., et al. (2005). Absolute Configuration Assignment of Ortho, Meta, or Para Isomers by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(3), 431-436. [Link]
-
Odijk, M., et al. (2015). Mass Spectrometric Detection of Short-Lived Drug Metabolites Generated in an Electrochemical Microfluidic Chip. Angewandte Chemie International Edition, 54(3), 893-896. [Link]
-
Santos, M. G., et al. (2012). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]chemspectop/MS/2012/MS_Fragmentation.pdf)
Sources
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS and FTIR evaluation of the six benzoyl-substituted-1-pentylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling Ethyl 4-[(4-chlorobenzoyl)amino]benzoate
For researchers, scientists, and drug development professionals, the introduction of a novel compound into the laboratory workflow presents both exciting possibilities and critical safety challenges. Ethyl 4-[(4-chlorobenzoyl)amino]benzoate, a compound with potential applications in various research and development sectors, is one such molecule where comprehensive safety data is not yet widely available. This guide provides essential, immediate safety and logistical information for handling this compound, even in the absence of a specific Safety Data Sheet (SDS). Our approach is grounded in a conservative assessment of the chemical's structural motifs and the known hazards of analogous compounds, ensuring a robust framework for operational safety and responsible disposal.
A Proactive Stance on Safety in the Absence of Definitive Data
A thorough search for a dedicated Safety Data Sheet for Ethyl 4-[(4-chlorobenzoyl)amino]benzoate has not yielded a specific, official document. This is not uncommon for novel or research-specific chemicals. In such instances, a proactive and informed approach to safety is paramount. Our recommendations are therefore built upon a critical analysis of the compound's constituent functional groups: an aromatic amide, a para-substituted chlorinated benzene ring, and an ethyl benzoate moiety. By examining the known hazards of these components and data from structurally similar molecules, we can construct a comprehensive and conservative personal protective equipment (PPE) and handling protocol.
Hazard Assessment Based on Structural Analogs
The structure of Ethyl 4-[(4-chlorobenzoyl)amino]benzoate suggests several potential hazards that must be addressed through appropriate PPE and handling procedures. A closely related compound, Ethyl 4-[(4-chlorobenzylidene)amino]benzoate, is known to be a skin sensitizer and is very toxic to aquatic life[1]. Furthermore, the precursor, Ethyl 4-aminobenzoate (Benzocaine), can cause skin irritation and may lead to allergic skin reactions[2][3]. The presence of a chlorinated aromatic ring also warrants caution, as such structures can possess toxicological properties.
Based on this analysis, we must assume that Ethyl 4-[(4-chlorobenzoyl)amino]benzoate may, at a minimum:
-
Be a skin and eye irritant.
-
Have the potential to be a skin sensitizer, causing allergic reactions upon repeated exposure.
-
Be harmful if inhaled or ingested.
-
Pose a significant hazard to aquatic environments.
Therefore, all handling procedures must be designed to minimize direct contact and prevent release into the environment.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Ethyl 4-[(4-chlorobenzoyl)amino]benzoate, categorized by the level of protection required for different laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator if not handled in a fume hood |
| Conducting reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Handling spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Appropriate respirator with particulate and organic vapor cartridges |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gowning: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working outside a fume hood, now is the time to put on your respirator. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Don your chemical splash goggles, followed by a face shield if additional protection is needed.
-
Gloves: The final step is to put on your gloves. If double-gloving, don the first pair, then the second, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare skin. If double-gloved, remove the inner pair using the same technique.
-
Gown: Unbutton your lab coat and remove it by folding it in on itself, contaminated side inward.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Operational and Disposal Plans
Handling:
-
Always handle Ethyl 4-[(4-chlorobenzoyl)amino]benzoate in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the creation of dust when handling the solid form.
-
Ensure all containers are clearly labeled.
-
Have an emergency spill kit readily available.
Disposal:
-
All waste containing Ethyl 4-[(4-chlorobenzoyl)amino]benzoate, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Dispose of this material in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain, as it is potentially very toxic to aquatic life[1].
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision tree for selecting appropriate PPE.
Disclaimer: This guide is intended to provide a conservative safety framework in the absence of a specific Safety Data Sheet. It is not a substitute for a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department before working with any new chemical. Should an official SDS for Ethyl 4-[(4-chlorobenzoyl)amino]benzoate become available, its recommendations supersede the guidance provided herein.
References
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. [Link]
-
PubChem. (n.d.). Ethyl 4-[(4-chlorobenzylidene)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethyl-4-chlorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 4-[(4-chlorobenzoyl)amino]benzoate (C16H14ClNO3). Retrieved from [Link]
- Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.).
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
ResearchGate. (2025, March 14). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
